molecular formula C9H17NO3 B1612060 Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 214548-40-0

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1612060
M. Wt: 187.24 g/mol
InChI Key: NJAMSCPMLHBPSY-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.241. It is used for proteomics research1.



Synthesis Analysis

Piperidones, which include Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates2. Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives2.



Molecular Structure Analysis

The molecular structure of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate consists of a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position1.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, piperidones, including Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate, have been bio-assayed for their varied activity2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are as follows1:



  • Molecular Weight: 187.24

  • Melting Point: 69.42° C (Predicted)

  • Boiling Point: ~290.2° C at 760 mmHg (Predicted)

  • Density: ~1.1 g/cm 3 (Predicted)

  • Refractive Index: n 20D 1.48 (Predicted)


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Amino Acid Derivatives

    Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is utilized in synthesizing novel amino acid derivatives, such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester. This synthesis process encounters hydrogenolysis of the alcohol group as a side reaction, which can be minimized under optimized conditions (Bolós et al., 1994).

  • Conformational Analysis in Analogue Synthesis

    The compound is studied for its conformational properties, especially in the context of synthesizing analogues like ethyl 3α-phenyltropane-3β-carboxylate hydrochloride. These studies help in understanding the molecular structure and potential applications in medicinal chemistry (Casy & Coates, 1974).

Chemical Reactions and Interactions

  • Microbial Reduction and Chemical Transformations

    The ethyl ester of this compound undergoes microbial reduction, leading to products with high diastereo- and enantioselectivities. These reactions are crucial for synthesizing specific stereoisomers of pharmaceutical importance (Guo et al., 2006).

  • Alkylation Reactions

    It is involved in alkylation reactions with nucleophiles like piperidine, showcasing its role in complex organic synthesis. These reactions are sensitive to steric effects, influencing the rates of ethylation (Deberly et al., 1975).

Pharmacological and Biological Aspects

  • Inhibition Study in Pharmacology

    The compound is also studied in its derivative forms for inhibitory effects on GABA binding to brain membranes. This research provides insights into potential pharmacological applications (Burgos et al., 1993).

  • Evaluation as Anticancer Agents

    Derivatives of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate have been evaluated for their potential as anticancer agents. This indicates its relevance in the development of new cancer therapeutics (Rehman et al., 2018).

  • Cardiovascular Activity Studies

    The nitriles of its derivatives have been studied for cardiovascular activity, contributing to the understanding of its potential impact on heart-related treatments (Krauze et al., 2004).

Safety And Hazards

The specific safety and hazards information for Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is not available in the search results. However, it is important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions of Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, given its use in proteomics research1 and the synthesis of various inhibitors3, it is likely to continue to be an area of interest in biochemical research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAMSCPMLHBPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598234
Record name Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

214548-40-0
Record name Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxymethyl-piperidine (0.6 mol) and Na2CO3 (130 g) in CHCl3 (600 ml) and water (600 ml) was stirred at 10° C. Ethyl chloroformate (115 g) was added dropwise (temperature was kept at 10° C.). The mixture was stirred until the temperature reached room temperature and the reaction mixture was stirred overnight. Water (500 ml) was added. The organic layer was separated, washed with water, dried, filtered and the solvent was evaporated, yielding 110 g (98%) of (±)-ethyl 3-(hydroxymethyl)-1-piperidinecarboxylate (interm. 17).
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Narhe, AC Breman, J Padwal… - Bioorganic & Medicinal …, 2017 - Elsevier
We report short and efficient scalable syntheses of enantiomerically pure (3R,4S)-3-(hydroxymethyl4-(hydroxyethyl))-piperidine and 1-hydroxymethyl-octahydro-1H-pyrano[3,4-c]…
Number of citations: 5 www.sciencedirect.com

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